molecular formula C4H7I B13420093 1-Iodo-3-butene-d2

1-Iodo-3-butene-d2

Cat. No.: B13420093
M. Wt: 184.01 g/mol
InChI Key: VUSYNHBKPCGGCI-APZFVMQVSA-N
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Description

1-Iodo-3-butene-d2 is an organoiodine compound with the molecular formula C4H5D2I It is a deuterated analog of 1-iodo-3-butene, where two hydrogen atoms are replaced by deuterium

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-butene-d2 can be synthesized through several methods. One common approach involves the deuteration of 1-iodo-3-butene. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium. Another method involves the reaction of 3-butene-1-ol with deuterated iodine (DI) under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-butene-d2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form deuterated alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the iodine atom.

    Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) can be used under controlled conditions to add across the double bond.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can be used to induce elimination reactions.

Major Products Formed:

    Substitution Reactions: Products include deuterated alkanes or alkenes depending on the nucleophile used.

    Addition Reactions: Products include deuterated dihalides or haloalkanes.

    Elimination Reactions: Products include deuterated alkenes.

Scientific Research Applications

1-Iodo-3-butene-d2 has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in isotopic labeling studies.

    Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

    Industry: The compound is used in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of 1-iodo-3-butene-d2 involves its reactivity as an organoiodine compound. The iodine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The presence of deuterium atoms can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

    1-Iodo-3-butene: The non-deuterated analog of 1-iodo-3-butene-d2.

    1-Iodo-2-butene: A positional isomer with the iodine atom at a different position.

    1-Iodobutane: A saturated analog without the double bond.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly useful in isotopic labeling studies and in the development of deuterated drugs with potentially improved properties.

Properties

Molecular Formula

C4H7I

Molecular Weight

184.01 g/mol

IUPAC Name

4,4-dideuterio-4-iodobut-1-ene

InChI

InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2/i4D2

InChI Key

VUSYNHBKPCGGCI-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(CC=C)I

Canonical SMILES

C=CCCI

Origin of Product

United States

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